Lauroyl D-Arginate

説明

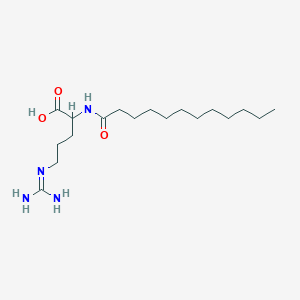

Lauroyl D-Arginate is a derivative of the amino acid arginine, specifically modified with a lauroyl group. This compound is known for its surfactant properties and antimicrobial activity. It is widely used in various industries, including food preservation, cosmetics, and pharmaceuticals, due to its ability to inhibit the growth of a broad spectrum of microorganisms.

準備方法

Synthetic Routes and Reaction Conditions: Lauroyl D-Arginate is synthesized through the reaction of lauric acid with D-arginine. The process involves the formation of an amide bond between the carboxyl group of lauric acid and the amino group of D-arginine. The reaction typically requires a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent the degradation of the amino acid.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

化学反応の分析

Types of Reactions: Lauroyl D-Arginate undergoes several types of chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of lauric acid and D-arginine.

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, which may affect the lauroyl group.

Substitution: The amino group of D-arginine can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Substitution: Electrophiles such as alkyl halides.

Major Products Formed:

Hydrolysis: Lauric acid and D-arginine.

Oxidation: Oxidized derivatives of the lauroyl group.

Substitution: Substituted arginine derivatives.

科学的研究の応用

Food Preservation

Antimicrobial Properties

Lauroyl D-Arginate is primarily recognized for its antimicrobial properties, making it effective as a food preservative. It has been shown to inhibit the growth of a wide range of microorganisms in various food products.

- Case Study: Microbial Growth Inhibition

- In a study involving rehydrated chickpeas and carrots, ethyl lauroyl arginate demonstrated significant inhibition of microbial growth, showcasing its potential as a preservative in vegetable products .

- Another investigation found that adding 100 mg/kg of LAE to stewed veal significantly inhibited microbial growth compared to untreated controls over a 35-day period at 8-10ºC .

Table 1: Efficacy of this compound in Food Products

| Food Product | Concentration (mg/kg) | Microorganisms Inhibited | Duration (Days) |

|---|---|---|---|

| Rehydrated Chickpeas | N/A | Various Bacteria | N/A |

| Stewed Veal | 100 | E. coli, S. aureus | 35 |

| Fish Roe | 200 | S. aureus, E. coli | 9 |

| Cooked Rice | 100-300 | Mesophilic Bacteria | 11 |

Oral Hygiene

Mouthrinse Applications

This compound has been incorporated into mouthrinses due to its ability to reduce plaque and gingivitis effectively.

- Case Study: Clinical Trial on Mouthrinse

Table 2: Clinical Outcomes from Mouthrinse Study

| Endpoint | Week 2 Reduction (%) | Week 4 Reduction (%) |

|---|---|---|

| Plaque | 29.1 | 42.6 |

| Gingivitis | 4.8 | 10.7 |

| Bleeding Index | Significant | Significant |

Industrial Applications

Incorporation into Packaging

This compound has also been studied for its effectiveness when incorporated into packaging materials, particularly in extending the shelf life of perishable goods.

- Case Study: Chicken Stock and Surimi Sticks

Safety and Regulatory Status

Toxicological Assessments

The safety of this compound as a food additive has been evaluated multiple times by various regulatory bodies, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The established acceptable daily intake (ADI) is set at 0.5 mg/kg body weight, with considerations for its effects on white blood cell counts observed in animal studies .

作用機序

The antimicrobial activity of Lauroyl D-Arginate is primarily due to its ability to disrupt microbial cell membranes. The lauroyl group interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis. The D-arginine moiety may also interact with microbial proteins, further enhancing its antimicrobial effects. This dual mechanism makes this compound effective against a wide range of microorganisms.

類似化合物との比較

Ethyl Lauroyl Arginate: Similar in structure but with an ethyl ester group instead of the D-arginine moiety.

Nα-Lauroyl-L-Arginine: Another derivative of arginine with a lauroyl group, but using the L-arginine isomer.

Uniqueness: Lauroyl D-Arginate is unique due to its specific combination of the lauroyl group and D-arginine. This combination provides distinct antimicrobial properties and surfactant behavior, making it particularly useful in applications where both properties are desired. Its effectiveness against a broad spectrum of microorganisms and its ability to disrupt cell membranes set it apart from other similar compounds.

生物活性

Lauroyl D-Arginate, particularly in its ethyl form (Ethyl Lauroyl Arginate, LAE), is a synthetic compound derived from lauric acid and the amino acid arginine. It has garnered attention for its diverse biological activities, particularly in antimicrobial applications, biofilm inhibition, and potential therapeutic uses. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various microorganisms, and implications for industrial applications.

Overview of this compound

This compound is characterized as a cationic surfactant with low toxicity. It is primarily used in food preservation and personal care products due to its antimicrobial properties. Upon administration, it hydrolyzes into lauroyl arginine and other metabolites, which are further broken down into L-arginine, a vital amino acid involved in various physiological processes.

This compound exerts its biological effects through several mechanisms:

-

Antimicrobial Activity :

- It demonstrates significant antimicrobial properties against a wide range of bacteria and fungi. The mechanism involves disruption of microbial cell membranes and interference with cellular functions.

- A study highlighted that LAE interacts with bacterial DNA through electrostatic attraction, leading to increased production of reactive oxygen species (ROS), which contribute to microbial cell death .

-

Biofilm Inhibition :

- LAE has been shown to inhibit biofilm formation by Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The compound creates an iron-limiting environment that disrupts the signaling pathways necessary for biofilm development .

- Transcriptomic analyses revealed that LAE treatment upregulates genes related to iron acquisition while downregulating those linked to iron storage, suggesting a strategic alteration of the microbial environment to prevent biofilm development .

- Metabolic Pathways :

Antimicrobial Efficacy

A comprehensive review of studies on Ethyl Lauroyl Arginate indicates its effectiveness against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 0.1% | Membrane disruption |

| Staphylococcus aureus | 0.05% | DNA interaction and ROS generation |

| Candida albicans | 0.2% | Cell wall integrity compromise |

| Pseudomonas aeruginosa | 0.1% | Biofilm inhibition through iron chelation |

Case Studies

-

Food Preservation :

A study demonstrated that LAE-coated films effectively reduced microbial load on raw beef and pork, extending shelf life without compromising food safety . -

Cosmetic Applications :

Clinical trials have shown that formulations containing LAE improve skin hydration and elasticity while exhibiting antimicrobial properties beneficial for skin health . -

Wound Healing :

Research indicates that LAE may enhance wound healing processes by promoting fibroblast proliferation and reducing oxidative stress in keratinocyte cells .

特性

IUPAC Name |

5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJKNGLLPGBHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391686 | |

| Record name | Lauroyl D-Arginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133849-37-3 | |

| Record name | Lauroyl D-Arginate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。